![molecular formula C19H25FN2O B14017955 N-[2-[(4-Fluorophenyl)amino]ethyl]adamantane-1-carboxamide CAS No. 71458-52-1](/img/structure/B14017955.png)
N-[2-[(4-Fluorophenyl)amino]ethyl]adamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[(4-Fluorophenyl)amino]ethyl]adamantane-1-carboxamide is a compound that belongs to the class of adamantane derivatives. Adamantane derivatives are known for their unique structural properties and have diverse applications in medicinal chemistry, catalyst development, and nanomaterials . This compound, in particular, features a fluorophenyl group and an aminoethyl chain attached to the adamantane core, which imparts specific chemical and biological properties.
Métodos De Preparación
The synthesis of N-[2-[(4-Fluorophenyl)amino]ethyl]adamantane-1-carboxamide can be achieved through various synthetic routes. One common method involves the alkylation of adamantane derivatives with appropriate reagents. For instance, the reaction of 1-adamantylamine with 4-fluorobenzyl chloride under basic conditions can yield the desired product . Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Análisis De Reacciones Químicas
N-[2-[(4-Fluorophenyl)amino]ethyl]adamantane-1-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
N-[2-[(4-Fluorophenyl)amino]ethyl]adamantane-1-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Due to its unique structure, it has been explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Mecanismo De Acción
The mechanism of action of N-[2-[(4-Fluorophenyl)amino]ethyl]adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit inflammation, and improve insulin sensitivity. It also exhibits anti-angiogenic effects, making it a potential therapeutic agent in the treatment of cancer.
Comparación Con Compuestos Similares
N-[2-[(4-Fluorophenyl)amino]ethyl]adamantane-1-carboxamide can be compared with other adamantane derivatives, such as:
Amantadine: Known for its antiviral properties, particularly against influenza A virus.
Memantine: Used in the treatment of Alzheimer’s disease due to its neuroprotective effects.
Rimantadine: Another antiviral agent similar to amantadine but with a different pharmacokinetic profile.
These compounds share the adamantane core structure but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of this compound.
Propiedades
Número CAS |
71458-52-1 |
|---|---|
Fórmula molecular |
C19H25FN2O |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
N-[2-(4-fluoroanilino)ethyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C19H25FN2O/c20-16-1-3-17(4-2-16)21-5-6-22-18(23)19-10-13-7-14(11-19)9-15(8-13)12-19/h1-4,13-15,21H,5-12H2,(H,22,23) |
Clave InChI |
KXINDUXQGRRFAG-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCNC4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


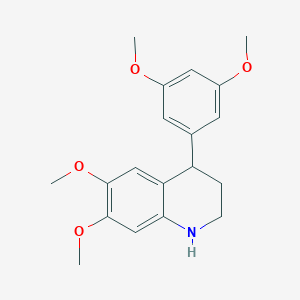
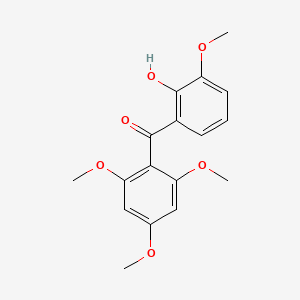
![3-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14017883.png)
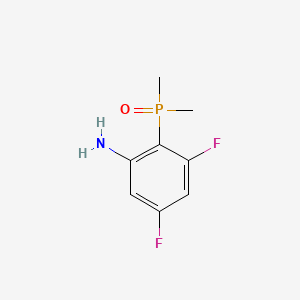
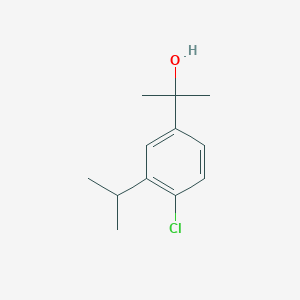
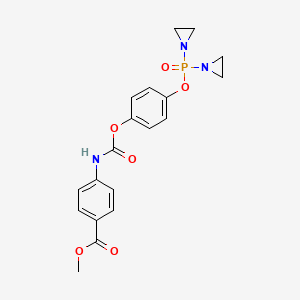
![N-[(Z)-1-(2,4-difluorophenyl)ethylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14017907.png)
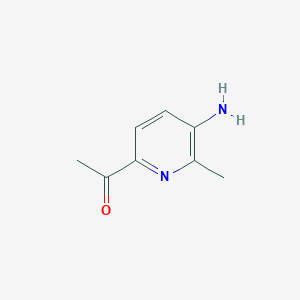
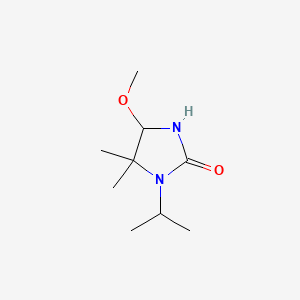
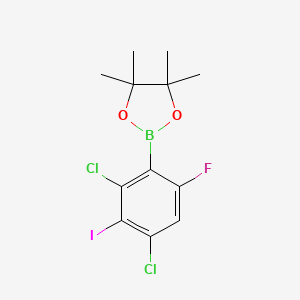

![Tert-butyl 2,3,4,5-tetrahydro-5-methyl-4-oxobenzo[b][1,4]diazepine-1-carboxylate](/img/structure/B14017944.png)
![(1S,11S,13S,15S)-14,15-dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one](/img/structure/B14017947.png)
![{1-[(Benzyloxy)methyl]-2-oxocyclohexyl}methyl 4-methylbenzene-1-sulfonate](/img/structure/B14017961.png)
